REACTION_CXSMILES
|
[N:1]1[C:2]2[C:3](=[C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][C:8]3=O)[CH:4]=[CH:5][CH:6]=1.N1C2C(=O)C3C(=CC=CC=3)C=2C=CC=1.C(#N)C=C.C(CCC(C1C=CC=CC=1)C(=O)C)#N.C(CCC(C1C=CC(F)=CC=1)C(=O)C)#N.CC(=O)CCC.CC1C(C2C=CC=CC=2)CCCN1.CC1C(C2C=CC(F)=CC=2)CCCN1>>[CH3:13][C:2]1[C:3]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:4][CH:5]=[CH:6][N:1]=1
|
Name
|
2-methyl-3-(4'-fluorophenyl)piperidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NCCCC1C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NCCCC1C1=CC=CC=C1
|
Name
|
5H-indeno[2,1-b]pyridine-5-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=1C=2C(C=CC1)=C1C(C=CC=C1C2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=2C3=CC=CC=C3C(C12)=O
|
Name
|
chloro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
substituted or unsubstituted 1-phenyl-2-propanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCC(C(C)=O)C1=CC=CC=C1
|
Name
|
5-cyano-3-(4'-fluorophenyl)-2-pentanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)CCC(C(C)=O)C1=CC=C(C=C1)F
|
Name
|
pentanone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1NCCCC1C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC=CC=C1C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |